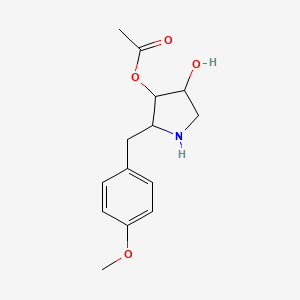
2-p-Methoxyphenylmethyl-3-acetoxy-4-hydroxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anisomycin, also known as flagecidin, is an antibiotic produced by the bacterium Streptomyces griseolus. It is known for its ability to inhibit protein synthesis in eukaryotic cells by targeting the 60S ribosomal subunit.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisomycin is typically isolated from the fermentation broth of Streptomyces griseolus. The biosynthesis involves several key steps, including the incorporation of amino acids such as tyrosine, glycine, methionine, and acetate. The final step involves the acetylation of the hydroxyl group on the pyrrolidine ring .
Industrial Production Methods: Industrial production of anisomycin involves large-scale fermentation processes using optimized strains of Streptomyces griseolus. The fermentation broth is then subjected to extraction and purification processes to isolate anisomycin in its pure form .
Chemical Reactions Analysis
Types of Reactions: Anisomycin undergoes various chemical reactions, including:
Oxidation: Anisomycin can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert anisomycin to its corresponding alcohols or amines.
Substitution: Anisomycin can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions include various anisomycin derivatives, which can exhibit different biological activities .
Scientific Research Applications
Anisomycin has a wide range of scientific research applications:
Chemistry: It is used as a tool to study protein synthesis and ribosomal function.
Biology: Anisomycin is employed in research on signal transduction pathways, particularly those involving stress-activated protein kinases.
Industry: Anisomycin is used in the development of new antibiotics and other therapeutic agents.
Mechanism of Action
Anisomycin exerts its effects by binding to the 60S ribosomal subunit and inhibiting peptidyl transferase activity. This inhibition prevents the formation of peptide bonds during protein synthesis, leading to the disruption of protein and DNA synthesis. Anisomycin can also activate stress-activated protein kinases, such as c-Jun N-terminal kinase, and other signal transduction pathways .
Comparison with Similar Compounds
Prodigiosin: A natural pigment with broad-spectrum antiparasitic activity.
Obatoclax: A synthetic analog of prodigiosin with potential anticancer properties.
Nithiamide: A nitroimidazole agent with antiparasitic activity.
Uniqueness of Anisomycin: Anisomycin is unique due to its specific mechanism of action involving the inhibition of the 60S ribosomal subunit. This distinct mode of action sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJYKKNCCRKFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860286 |
Source


|
| Record name | 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13962-16-8 |
Source


|
| Record name | 4-Hydroxy-2-(4-methoxybenzyl)-3-pyrrolidinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40860286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
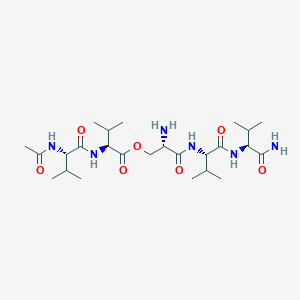
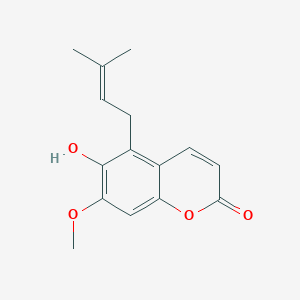
methyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B12516653.png)
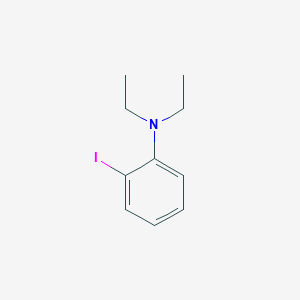
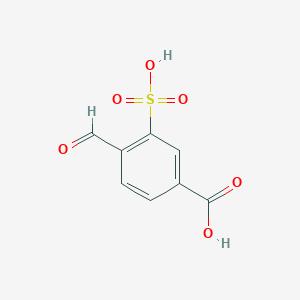



![Guanidine, [3-[(phosphonooxy)methyl]phenyl]-](/img/structure/B12516688.png)

![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
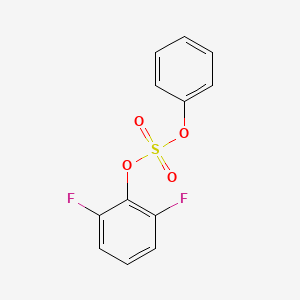
![2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)

